2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile
Overview
Description
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound featuring an oxadiazole ring. . The presence of the oxadiazole ring in this compound makes it a valuable scaffold for the development of new chemical entities with potential therapeutic benefits.
Preparation Methods
The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. One efficient method involves the use of NaOH in a DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxadiazole ring can bind to enzymes and receptors through non-covalent interactions, influencing their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile can be compared with other oxadiazole-containing compounds, such as:
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also feature the oxadiazole ring and have similar biological activities.
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(2)7-9-6(3-4-8)11-10-7/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJZMCOXMVPFPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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